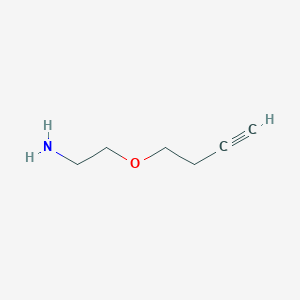

2-(but-3-yn-1-yloxy)ethan-1-amine

説明

2-(but-3-yn-1-yloxy)ethan-1-amine is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Gas Separation Technologies

Research on ionic liquid membranes (SILMs) emphasizes their effectiveness over standard polymers for CO2/N2 and CO2/CH4 separations. The study provides a comprehensive analysis of SILM performance benchmarks and suggests an upper limit for CO2 permeability. This research highlights the importance of functionalization and facilitated transport in improving separation performance, pointing towards future research directions in SILM development for efficient gas separation processes (Scovazzo, 2009).

Downstream Processing of Biochemicals

The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol underscores the significant costs associated with the separation of these diols from fermentation broth. It discusses various separation methods and calls for improvements in yield, purity, and energy consumption. This paper points to future perspectives for efficient downstream processing, emphasizing the potential of technologies like aqueous two-phase extraction and pervaporation (Xiu & Zeng, 2008).

Flavour Compounds in Foods

The production and breakdown of branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are explored for their significance in food flavor. The paper reviews the metabolic conversions leading to these compounds and their presence in various food products. Understanding the generation pathways of these flavor compounds is crucial for controlling their formation in food processing (Smit, Engels, & Smit, 2009).

Fermentative Production Enhancement

A comprehensive review on strategies for enhancing the fermentative production of acetoin, a valuable compound used in foods, cigarettes, and biological pest controls, among other applications. The paper discusses biosynthesis pathways, molecular regulation, and genetic engineering approaches to increase productivity. It also highlights the critical need for improved downstream processing in acetoin fermentation, presenting a clear direction for future research in microbial acetoin production (Xiao & Lu, 2014).

Environmental Contaminants and Parabens

A review on the occurrence, fate, and behavior of parabens in aquatic environments provides a detailed examination of these compounds as emerging contaminants. The paper discusses their ubiquity in surface water and sediments, despite wastewater treatments, and suggests further research into their stability, persistence, and potential health impacts (Haman et al., 2015).

Safety and Hazards

The safety information for 2-(But-3-yn-1-yloxy)ethanamine includes the following precautionary statements: P210, P235, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P370+P378, P403+P235, P405, P501 . The hazard statements include H226 and H314 .

作用機序

Target of Action

The primary target of 2-(But-3-yn-1-yloxy)ethanamine is the Neuronal acetylcholine receptor alpha-4 (CHRNA4) . This receptor plays a crucial role in the nervous system as it is responsible for transmitting signals in the brain. After binding acetylcholine, the AChR responds by an extensive change in conformation that affects all subunits and leads to opening of an ion-conducting channel across the plasma membrane permeable to sodium ions .

Mode of Action

This change opens an ion-conducting channel, allowing sodium ions to flow across the plasma membrane . The influx of sodium ions then triggers a series of biochemical reactions that result in the transmission of a signal in the brain.

Biochemical Pathways

The activation of the CHRNA4 receptor by 2-(But-3-yn-1-yloxy)ethanamine affects several biochemical pathways. These pathways are essential for both healthy individuals and patients, and the CHRNA4 receptor occupies an upstream position in these pathways, giving it the ability to regulate biological function

Result of Action

The result of the action of 2-(But-3-yn-1-yloxy)ethanamine is the transmission of signals in the brain. This is achieved through the opening of an ion-conducting channel in the CHRNA4 receptor, which allows sodium ions to flow across the plasma membrane

Action Environment

The action, efficacy, and stability of 2-(But-3-yn-1-yloxy)ethanamine are likely influenced by various environmental factors. For instance, the compound’s stability may be affected by light, oxygen, and temperature, as suggested by its storage conditions Furthermore, the compound’s efficacy may be influenced by the physiological environment in which it acts, including the presence of other molecules, pH, and temperature

特性

IUPAC Name |

2-but-3-ynoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-5-8-6-4-7/h1H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOZVGWFNFOOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

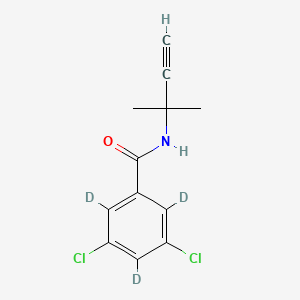

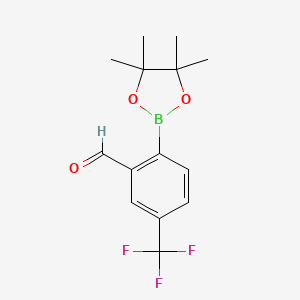

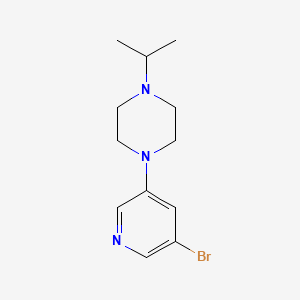

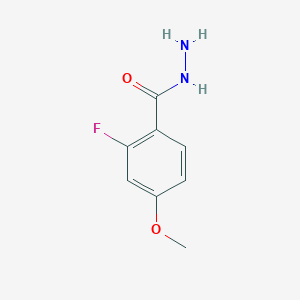

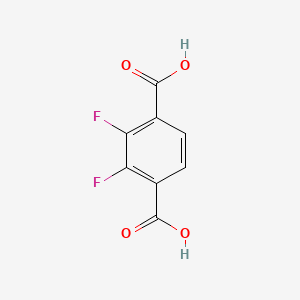

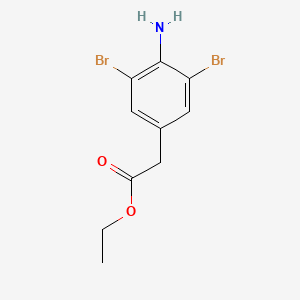

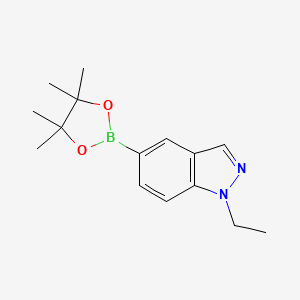

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-Tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3091946.png)